molecular formula C8H8Cl2N2O2 B1254593 3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea

3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea

Cat. No. B1254593
M. Wt: 235.06 g/mol
InChI Key: VRPNGDJYUJPTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea is a member of the class of ureas that is 1-methylurea substituted by a hydroxy group at position 1 and a 3,4-dichlorophenyl group at position 3. It is a dichlorobenzene and a member of phenylureas.

Scientific Research Applications

Herbicide Absorption and Metabolism in Plants

The compound 3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea, also known as Linuron, is used as a herbicide. Research has shown its absorption and distribution in various plants. In a study by Nashed & Ilnicki (1970), Linuron was found to enter plants via nutrient solutions and was detected in plant tissues as metabolites, suggesting its active role in agriculture.

Environmental Impact and Detection

Linuron's environmental impact and its detection methods have been a focus of research. For instance, Mapplebeck & Waywell (1983) investigated its presence in organic soils and its potential phytotoxicity. Their findings help in understanding the environmental implications of Linuron use in agriculture.

Degradation and Removal Techniques

The degradation process of Linuron and methods for its removal have also been studied. Engelhardt, Wallnöfer, & Plapp (1971) discovered that Linuron induces the formation of an enzyme responsible for the degradation of various herbicides and fungicides, providing insight into biodegradation pathways (Engelhardt, Wallnöfer, & Plapp, 1971).

Analytical Methods for Detection

Analytical methods to detect Linuron in environmental samples have been developed. Boti, Sakkas, & Albanis (2007) optimized a preconcentration method for determining Linuron and its metabolites in natural waters (Boti, Sakkas, & Albanis, 2007). Such studies are crucial for monitoring environmental contamination.

Biodegradation by Microorganisms

The role of microorganisms in Linuron degradation is another area of interest. Engelhardt, Wallnöfer, & Plapp (1971) demonstrated that Bacillus sphaericus can degrade Linuron and similar compounds, highlighting a potential route for bioremediation (Engelhardt, Wallnöfer, & Plapp, 1971).

Photocatalytic Degradation

Recent studies, like that by Ruggieri et al. (2011), have explored photocatalytic degradation of Linuron using titanium dioxide, offering innovative approaches for pollutant removal (Ruggieri, D’Archivio, Fanelli, & Santucci, 2011).

properties

Product Name

3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea

InChI

InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-5-2-3-6(9)7(10)4-5/h2-4,14H,1H3,(H,11,13)

InChI Key

VRPNGDJYUJPTQH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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